Selinidin

説明

Molecular Structure and Isomeric Properties

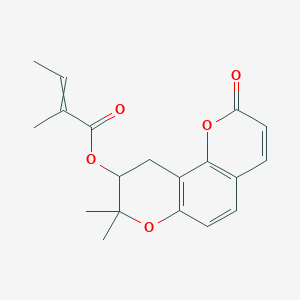

This compound exhibits a complex molecular architecture characterized by its dihydropyranocoumarin framework. The compound possesses the molecular formula C19H20O5 with a molecular weight of 328.364 atomic mass units. The International Union of Pure and Applied Chemistry nomenclature designates this compound as [(9S)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate, reflecting its stereochemical configuration and structural complexity.

The molecular structure incorporates several distinctive features that contribute to its unique properties. The core structure consists of a fused benzopyrone system with hydroxyl and methoxy substituents. This arrangement creates a rigid tricyclic framework that serves as the foundation for the compound's biological activity. The presence of asymmetric centers introduces stereochemical complexity, with this compound containing one defined stereocenter at the 9-position, which adopts the S-configuration.

Stereoisomerism plays a crucial role in this compound's chemical behavior. The compound exists as geometric isomers due to the presence of a double bond in the side chain. Research has identified both (Z)- and (E)-isomeric forms, with the (Z)-configuration being more prevalent in natural sources. This geometric isomerism significantly influences the compound's physical and chemical properties, including its interaction with biological targets and crystallization behavior.

Table 1: Structural Characteristics of this compound

The structural analysis reveals that this compound belongs to a group of naturally occurring coumarins characterized by the 2',2'-dimethyl-dihydropyranocoumarin skeleton. This structural motif is relatively rare among natural products, making this compound a compound of significant interest for structural studies. The absolute configuration of the molecule has been definitively established through various analytical techniques, confirming the 9(S)-stereochemistry.

Crystallographic Features and Hydrogen Bonding Interactions

The crystallographic structure of this compound reveals intricate molecular arrangements and intermolecular interactions that govern its solid-state properties. X-ray crystallographic analysis demonstrates that this compound forms crystals containing two crystallographically independent molecules, designated as molecules A and B, within its asymmetric unit. This structural arrangement provides valuable insights into the molecular packing and intermolecular forces that stabilize the crystal lattice.

The crystal structure exhibits multiple types of intermolecular interactions that contribute to its stability. Carbon-hydrogen to oxygen (C-H···O) hydrogen bonds play a fundamental role in linking individual molecules into extended networks. These weak hydrogen bonds create chains of molecules that propagate through the crystal structure, forming the primary organizing principle for the three-dimensional arrangement. Additionally, carbon-hydrogen to π (C-H···π) interactions contribute to the overall stability of the crystal packing.

π-π stacking interactions represent another crucial aspect of this compound's crystallographic features. These aromatic interactions occur between the benzopyrone rings of adjacent molecules, facilitating the formation of dimeric structures. The π-π interactions link molecules A and B into stable dimers, which subsequently organize into larger supramolecular assemblies through additional intermolecular forces. The geometric parameters of these interactions, including interplanar distances and orientations, significantly influence the crystal packing efficiency and stability.

Table 2: Crystallographic Parameters and Intermolecular Interactions

The crystal packing arrangement reveals that the 2-methylbutenoyloxy side chains organize into distinct layers perpendicular to the c-axis of the unit cell. This layered arrangement creates alternating hydrophobic and hydrophilic regions within the crystal structure, contributing to the overall stability and influencing the physical properties of the crystalline material. The rotational relationships between adjacent chain links further enhance the structural complexity and provide insights into the molecular recognition processes that govern crystal formation.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive insights into the electronic environment and structural features of this compound. Proton nuclear magnetic resonance (1H-Nuclear Magnetic Resonance) analysis reveals characteristic chemical shifts that reflect the compound's complex structure. The heterocyclic ring protons exhibit distinct downfield shifts when compared to simpler coumarin derivatives, indicating the electronic influence of the fused ring system and substituents.

Detailed analysis of 1H-Nuclear Magnetic Resonance spectra demonstrates that all signals related to hydrogens of the heterocycle ring experience a downfield effect, suggesting increased deshielding of neighboring hydrogens. The iminic proton (N=C-H) appears consistently within the range of δ 8.5–8.6 parts per million, providing a reliable diagnostic signal for structural identification. These chemical shift patterns remain consistent across different isomeric forms, indicating that the E-isomerism of the iminic bond remains unaffected by structural modifications.

Carbon-13 nuclear magnetic resonance (13C-Nuclear Magnetic Resonance) spectroscopy reveals significant structural information, particularly regarding the iminic carbon atom. Comparative analysis between isomeric pairs shows substantial chemical shift differences, with displacements of approximately 5 parts per million observed for corresponding carbon atoms. For example, the shift from 139.2 parts per million to 143.9 parts per million in isosteric pairs indicates weakening of the resonance system between imine and the ring system.

Table 3: Nuclear Magnetic Resonance Spectroscopic Data for this compound

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The carbonyl stretching frequencies appear in characteristic regions that reflect the coumarin framework and ester functionality. The presence of aromatic carbon-hydrogen stretching vibrations and carbon-oxygen bonds can be identified through specific absorption bands that confirm the structural assignments made through other analytical techniques.

Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the extended conjugated system in this compound. The coumarin chromophore exhibits characteristic absorption maxima that reflect the π-π* and n-π* electronic transitions. High-performance liquid chromatography analysis employs ultraviolet detection at 323 nanometers, indicating significant absorption at this wavelength. This spectroscopic behavior is consistent with the extended conjugation present in the dihydropyranocoumarin system and provides valuable information for analytical method development.

Physicochemical Properties: Solubility, Melting Point, and Stability

The physicochemical properties of this compound reflect its molecular structure and influence its behavior in various environments. Solubility characteristics demonstrate the compound's amphiphilic nature, with moderate solubility in organic solvents and limited aqueous solubility. The compound exhibits good solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. This solubility profile is typical for coumarin derivatives and facilitates its extraction from natural sources and purification through chromatographic techniques.

Thermal properties provide important information about this compound's stability and handling requirements. The melting point has been determined to be 97-98°C, indicating moderate thermal stability under standard conditions. The predicted boiling point of 476.0±45.0°C suggests significant thermal stability at elevated temperatures. These thermal characteristics influence storage requirements and processing conditions for research applications.

Density measurements indicate a predicted value of 1.24±0.1 grams per cubic centimeter, which is consistent with organic compounds containing multiple oxygen atoms and aromatic ring systems. This physical property affects the compound's behavior in solution and its interaction with various solvents during extraction and purification procedures.

Table 4: Physicochemical Properties of this compound

Stability considerations are crucial for proper handling and storage of this compound. The compound demonstrates stability under standard laboratory conditions when stored appropriately. Recommended storage conditions include temperatures between 2-8°C with protection from air and light. Long-term stability can be enhanced through proper packaging and desiccation, with frozen storage recommended for extended periods.

Environmental factors significantly influence this compound's stability profile. The compound's stability can be affected by pH variations and temperature fluctuations. Solutions prepared in dimethyl sulfoxide demonstrate good short-term stability, but long-term storage requires careful attention to solvent selection and storage conditions. The molecular structure suggests potential sensitivity to oxidative conditions, necessitating appropriate handling procedures to maintain chemical integrity.

特性

IUPAC Name |

(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-5-11(2)18(21)22-15-10-13-14(24-19(15,3)4)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHCDWLSHIIIIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Antiallergic Properties

Selinidin has been shown to suppress IgE-mediated mast cell activation, which is crucial for allergic responses. Research indicates that this compound inhibits the release of beta-hexosaminidase, synthesis of leukotriene C4, and production of tumor necrosis factor-alpha without affecting IgE-Fc epsilonRI binding . This suggests a potential therapeutic role in preventing allergic inflammation by targeting multiple steps in the Fc epsilonRI-mediated signaling pathway.

Case Study: Mast Cell Activation

- Objective: Investigate the effects of this compound on mast cell activation.

- Methodology: Bone marrow-derived mast cells were treated with this compound.

- Results: Significant attenuation of beta-hexosaminidase release and leukotriene synthesis was observed, indicating reduced mast cell degranulation.

Anticancer Activity

This compound exhibits promising anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. In vitro studies have demonstrated that this compound can stimulate cell cycle arrest at the G2/M phase and increase caspase production, leading to programmed cell death in breast cancer cells .

Case Study: Breast Cancer Cell Line (MCF-7)

- Objective: Assess the anticancer effects of this compound on MCF-7 cells.

- Methodology: Cells were treated with varying concentrations of this compound.

- Results: this compound induced significant apoptosis and reduced cell viability, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory properties by modulating cytokine production. This compound may inhibit pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha, potentially benefiting conditions characterized by chronic inflammation .

Data Table: Anti-inflammatory Effects of this compound

| Cytokine | Effect of this compound | Mechanism |

|---|---|---|

| IL-6 | Decreased | Modulation of NF-kB signaling |

| TNF-alpha | Decreased | Inhibition of mast cell activation |

Agricultural Applications

This compound's role extends to agriculture, where it may enhance plant growth and disease resistance. Research indicates that compounds similar to this compound can improve nutrient uptake and confer antifungal properties to crops .

Case Study: Crop Fertilization

- Objective: Evaluate the effects of this compound on radish plant growth.

- Methodology: Application of this compound as a nano-fertilizer.

- Results: Enhanced disease resistance and improved growth metrics were observed compared to control groups.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still being explored. Key hypotheses include its role in oxidative stress reduction, modulation of immune responses, and direct interactions with cellular signaling pathways involved in inflammation and cancer progression.

類似化合物との比較

Key Findings:

Structural Diversity: this compound’s heterocyclic ring and branched chain enable three hydrogen bonds with CYP residues (Arg329, Asn133, Phe134) and two bonds with STING (Gln266), distinguishing it from simpler coumarins like isopimpinellin . In contrast, dihydrosamidin, another coumarin, primarily interacts with androgen receptors but lacks documented binding to CYP/STING .

Pharmacological Efficacy: Anti-allergic Activity: this compound uniquely inhibits phospholipase C-gamma1, p38 MAPK, and IkappaB-alpha phosphorylation, blocking mast cell activation . No similar mechanisms are reported for dihydrosamidin or valtratum. Hepatoprotection: this compound’s binding to CYP (distance: 1.811 Å) and STING (2.461 Å) correlates with reduced oxidative stress and liver necrosis in CCl4-intoxicated rats, outperforming whole T. polium extracts in targeted efficacy .

Synergistic Effects: this compound’s activity is enhanced in T. polium extracts due to synergy with flavonoids (e.g., rhoifolin) and terpenes (e.g., valtratum), which collectively improve antioxidant and anti-inflammatory outcomes .

ADMET Profile :

- This compound exhibits superior oral bioavailability compared to valtratum and dihydrosamidin, positioning it as a lead candidate for drug development .

準備方法

Extraction from Selinum vaginatum Roots

Selinidin is most commonly isolated from the roots of Selinum vaginatum, a Himalayan herb renowned for its medicinal properties. The extraction process typically involves the following steps:

-

Plant Material Preparation : Fresh or dried roots are pulverized into a fine powder to increase surface area for solvent interaction.

-

Solvent Extraction : Methanol or petroleum ether is employed as the primary solvent due to its efficacy in dissolving non-polar coumarin derivatives. In one protocol, a methanol extract yielded significant antioxidant activity, attributed to its phenolic and coumarin content.

-

Chromatographic Purification : The crude extract undergoes column chromatography using silica gel. Elution with a gradient of petroleum ether and ethyl acetate (9:1 to 7:3) isolates this compound, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

This method prioritizes simplicity and cost-effectiveness, though yields remain modest due to the compound’s low natural abundance.

Extraction from Angelica keiskei (Ashitaba) Sap

An alternative source of this compound is Angelica keiskei, a Japanese herb known for its thick, yellow sap. A patented industrial-scale method optimizes yield and purity:

-

Sap Collection : Stems are cut to exude sap, which is harvested within 24 hours to prevent degradation.

-

Pasteurization and Stabilization : The sap is heated at 90°C for 30 minutes to inactivate enzymes, then mixed with cyclodextrin to enhance solubility and stability.

-

Sterilization and Lyophilization : The mixture is sterilized at 121°C for 15 minutes, freeze-dried, and pulverized through a 100-mesh sieve to produce a fine powder containing this compound and other coumarins.

This approach achieves higher reproducibility and scalability, making it suitable for pharmaceutical applications.

Industrial-Scale Production

Industrial methods refine natural extraction protocols to meet commercial demands. Key advancements include:

-

High-Performance Liquid Chromatography (HPLC) : Replaces traditional column chromatography for faster separation and higher resolution.

-

Solvent Recycling Systems : Minimize waste by recovering and reusing petroleum ether and ethyl acetate.

-

Quality Control Metrics : HPLC-MS and gas chromatography (GC) ensure batch-to-batch consistency, with purity thresholds exceeding 95%.

A comparative analysis of natural vs. industrial methods reveals trade-offs:

| Parameter | Selinum vaginatum Extraction | Angelica keiskei Sap Method |

|---|---|---|

| Yield | 0.2–0.5% (dry weight) | 1.2–1.8% (sap volume) |

| Purity | 85–90% | 92–95% |

| Scalability | Limited | High |

| Cost | Low | Moderate |

Challenges and Innovations

Limitations of Current Methods

Q & A

Basic Research Questions

Q. What methodologies are recommended for characterizing Selinidin’s structural identity and purity in novel synthesis?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm molecular structure, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and elemental analysis to validate stoichiometry. For novel compounds, provide full spectral data (IR, MS) and compare with literature values for known analogs . Reproducibility requires detailed experimental logs, including solvent systems, temperature, and reaction times .

Q. What experimental parameters are critical for optimizing this compound synthesis to ensure reproducibility?

- Methodological Answer : Key parameters include:

- Catalyst selection : Acid/base catalysts and their molar ratios.

- Reaction time/temperature : Thermal stability studies to avoid decomposition.

- Purification : Column chromatography solvents (e.g., hexane/ethyl acetate gradients) or recrystallization conditions.

Document all deviations and validate yields via triplicate trials .

Q. How should researchers approach initial pharmacological screening of this compound to establish baseline bioactivity?

- Methodological Answer : Conduct in vitro assays (e.g., enzyme inhibition for CYP450 isoforms) at physiological pH and temperature. Use cell-based models (e.g., hepatocytes) for cytotoxicity profiling (IC₅₀ values). Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and validate results with dose-response curves .

Advanced Research Questions

Q. What computational strategies are effective in modeling this compound’s molecular interactions with targets like CYP and STING receptors?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities, focusing on hydrogen-bond interactions (e.g., this compound’s heterocyclic ring with Arg329 in CYP). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 100+ ns. Compare binding free energies (MM-PBSA) across receptor isoforms .

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Address discrepancies by:

- Bioavailability analysis : Measure plasma protein binding and hepatic metabolism rates.

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in serum.

- Species-specific factors : Compare rodent vs. human hepatocyte metabolism. Adjust in vitro models to mimic in vivo conditions (e.g., hypoxia, shear stress) .

Q. What advanced spectroscopic techniques are necessary to confirm this compound’s stereochemical configuration?

- Methodological Answer : For chiral centers, use X-ray crystallography (single-crystal analysis) or electronic circular dichroism (ECD). Assign configurations via 2D NMR (NOESY for spatial proximity) and compare with synthetic enantiomers. Report specific rotations ([α]D²⁵) in standardized solvents .

Guidelines for Addressing Data Contradictions

- Hypothesis Testing : Replicate experiments under identical conditions (n ≥ 3) and apply statistical tests (ANOVA, t-test) to confirm significance (p < 0.05) .

- Literature Comparison : Tabulate discrepancies with prior studies (e.g., conflicting IC₅₀ values) and propose mechanistic explanations (e.g., assay pH differences) .

- Peer Review : Submit raw data (spectra, chromatograms) as supplementary materials for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。